molecular formula C26H39N3 B087761 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIETHYLAMINO)PROPYL)- CAS No. 13326-32-4

1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIETHYLAMINO)PROPYL)-

Cat. No. B087761
CAS RN: 13326-32-4
M. Wt: 393.6 g/mol
InChI Key: JAYUFFNKSCTAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthaleneacetonitrile, alpha,alpha-bis(3-(diethylamino)propyl)- is a chemical compound that has been widely used in scientific research. It is a versatile compound that has been used in the synthesis of various derivatives, and it has also been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-naphthaleneacetonitrile, alpha,alpha-bis(3-(diethylamino)propyl)- is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids, leading to changes in their function.
Biochemical and Physiological Effects
1-Naphthaleneacetonitrile, alpha,alpha-bis(3-(diethylamino)propyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and it has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-naphthaleneacetonitrile, alpha,alpha-bis(3-(diethylamino)propyl)- in lab experiments is its versatility. It can be used in the synthesis of various derivatives, and it has also been studied for its biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-naphthaleneacetonitrile, alpha,alpha-bis(3-(diethylamino)propyl)-. One direction is to further investigate its potential as a fluorescent probe for the detection of biologically relevant molecules. Another direction is to study its potential in the development of new drugs for the treatment of various diseases. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-naphthaleneacetonitrile, alpha,alpha-bis(3-(diethylamino)propyl)- can be achieved through a multi-step process. The first step involves the reaction of 1-naphthaleneacetonitrile with diethylamine to form a Schiff base. The Schiff base is then reacted with 1,3-dibromopropane to form the desired compound.

Scientific Research Applications

1-Naphthaleneacetonitrile, alpha,alpha-bis(3-(diethylamino)propyl)- has been used in various scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of biologically relevant molecules. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

CAS RN

13326-32-4

Product Name

1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIETHYLAMINO)PROPYL)-

Molecular Formula

C26H39N3

Molecular Weight

393.6 g/mol

IUPAC Name

5-(diethylamino)-2-[3-(diethylamino)propyl]-2-naphthalen-1-ylpentanenitrile

InChI

InChI=1S/C26H39N3/c1-5-28(6-2)20-12-18-26(22-27,19-13-21-29(7-3)8-4)25-17-11-15-23-14-9-10-16-24(23)25/h9-11,14-17H,5-8,12-13,18-21H2,1-4H3

InChI Key

JAYUFFNKSCTAJV-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(CCCN(CC)CC)(C#N)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CCN(CC)CCCC(CCCN(CC)CC)(C#N)C1=CC=CC2=CC=CC=C21

Other CAS RN

13326-32-4

synonyms

α,α-Bis[3-(diethylamino)propyl]-1-naphthaleneacetonitrile

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.